3-Bromo-6-chloro-2-fluorobenzyl bromide
Overview
Description
3-Bromo-6-chloro-2-fluorobenzyl bromide is a halogenated aromatic compound with the molecular formula C7H4Br2ClF. It is characterized by the presence of bromine, chlorine, and fluorine atoms on a benzene ring, along with a bromomethyl group attached to the ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2-fluorobenzyl bromide typically involves halogenation reactions of benzene derivatives. The reaction conditions include the use of strong halogenating agents such as bromine (Br2), chlorine (Cl2), and fluorine (F2) under controlled temperatures and pressures.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The process also involves the use of catalysts to enhance the efficiency of the halogenation reactions.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloro-2-fluorobenzyl bromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions are carried out using nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-).
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction reactions can produce benzyl alcohol or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted benzyl bromides or other halogenated compounds.
Scientific Research Applications
3-Bromo-6-chloro-2-fluorobenzyl bromide is utilized in various scientific research applications, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, this compound is employed as a labeling agent for biomolecules. It is used to study the interactions and functions of proteins, nucleic acids, and other biomolecules.
Medicine: . It can be used as a precursor for the synthesis of therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its unique chemical properties make it valuable for the development of new materials and technologies.
Mechanism of Action
The mechanism by which 3-Bromo-6-chloro-2-fluorobenzyl bromide exerts its effects depends on the specific application. In organic synthesis, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Receptors: It can bind to specific receptors, triggering signaling cascades and cellular responses.
Comparison with Similar Compounds
3-Chloro-2-fluorobenzyl bromide
3-Bromo-2-fluorobenzyl bromide
3-Chloro-6-fluorobenzyl bromide
3-Bromo-6-fluorobenzyl bromide
Properties
IUPAC Name |
1-bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-3-4-6(10)2-1-5(9)7(4)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGGPRJWFMRICP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CBr)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240296 | |
Record name | 1-Bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301240296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886615-32-3 | |
Record name | 1-Bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886615-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301240296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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